molecular formula C21H17BrN4OS B4673441 3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

Cat. No.: B4673441
M. Wt: 453.4 g/mol
InChI Key: FIOAMNGNIFAWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carbon disulfide, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methoxy derivatives or other substituted triazoles.

Scientific Research Applications

3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the triazole ring allows for strong binding interactions with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(methylsulfonyl)pyridine
  • 3-Bromo-5-(4-methoxybenzyloxy)pyridine

Uniqueness

Compared to similar compounds, 3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[5-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-27-19-10-9-15(12-18(19)22)14-28-21-25-24-20(16-6-5-11-23-13-16)26(21)17-7-3-2-4-8-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOAMNGNIFAWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Reactant of Route 3
Reactant of Route 3
3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Reactant of Route 4
Reactant of Route 4
3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Reactant of Route 5
Reactant of Route 5
3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Reactant of Route 6
Reactant of Route 6
3-[5-[(3-Bromo-4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.